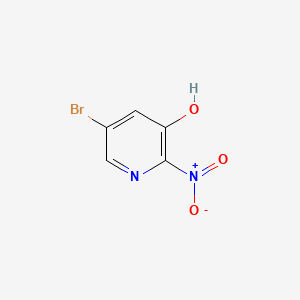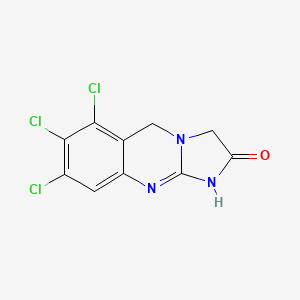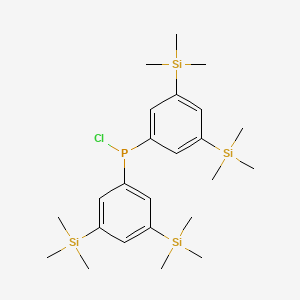
Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine is a chemical compound with the molecular formula C24H42ClPSi4 and a molecular weight of 509.36 g/mol. It is known for its unique structure, which includes two 3,5-bis(trimethylsilyl)phenyl groups attached to a chlorophosphine moiety. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine typically involves the reaction of 3,5-bis(trimethylsilyl)phenyl lithium with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions, and employing purification techniques such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorophosphine group can be substituted with other nucleophiles, such as amines or alcohols, to form new phosphine derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Reduction Reactions: Reduction of this compound can yield phosphine hydrides, which have applications in catalysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Phosphine derivatives with various functional groups.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Phosphine hydrides.
Aplicaciones Científicas De Investigación
Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine involves its ability to act as a ligand and form complexes with metal ions. These complexes can participate in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The compound’s unique structure allows it to stabilize reactive intermediates and facilitate efficient catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Chlorodiphenylphosphine: Similar in structure but lacks the trimethylsilyl groups.
Bis(3,5-dimethylphenyl)chlorophosphine: Similar but with methyl groups instead of trimethylsilyl groups.
Triphenylphosphine: A common phosphine ligand without the chlorophosphine moiety.
Uniqueness
Bis(3,5-bis(trimethylsilyl)phenyl)chlorophosphine is unique due to the presence of trimethylsilyl groups, which enhance its steric and electronic properties. These groups provide increased stability and reactivity, making the compound a valuable reagent in various chemical transformations.
Propiedades
IUPAC Name |
bis[3,5-bis(trimethylsilyl)phenyl]-chlorophosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42ClPSi4/c1-27(2,3)21-13-19(14-22(17-21)28(4,5)6)26(25)20-15-23(29(7,8)9)18-24(16-20)30(10,11)12/h13-18H,1-12H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDOPNHGCZDVNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)P(C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C)Cl)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42ClPSi4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700291 |
Source


|
| Record name | Bis[3,5-bis(trimethylsilyl)phenyl]phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159418-75-4 |
Source


|
| Record name | Bis[3,5-bis(trimethylsilyl)phenyl]phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
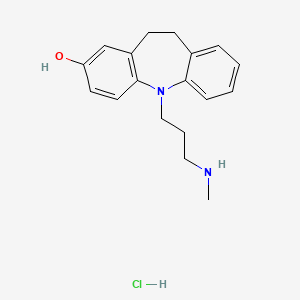
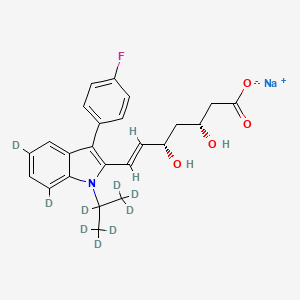



![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)
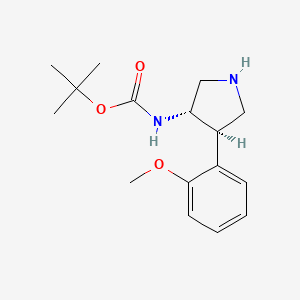

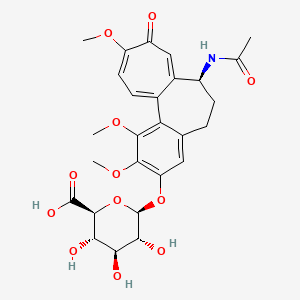
![[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid](/img/structure/B586275.png)
